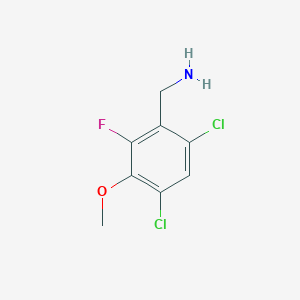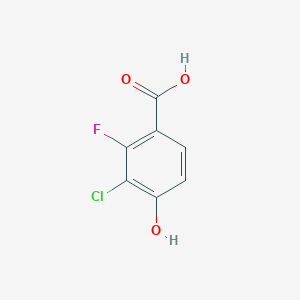
4,6-Dichloro-2-fluoro-3-methoxybenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-fluoro-3-methoxybenzylamine is an organic compound with the molecular formula C8H8Cl2FNO It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzylamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzylamine derivative.
Chlorination: The benzylamine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 6 positions.
Fluorination: Fluorination is achieved using reagents like hydrogen fluoride or a fluorinating agent such as Selectfluor to introduce a fluorine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-fluoro-3-methoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
4,6-Dichloro-2-fluoro-3-methoxybenzylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine, fluorine, and methoxy groups influences its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde
- 4,6-Dichloro-2-fluoro-3-methoxybenzoic acid
- 4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol
Uniqueness
4,6-Dichloro-2-fluoro-3-methoxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8Cl2FNO |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
(4,6-dichloro-2-fluoro-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H8Cl2FNO/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2H,3,12H2,1H3 |
InChIキー |
FEYNYRMTZHCEJB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1F)CN)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)

![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)


![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)



![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
